molecular formula C27H20O B2719658 4-(1,2,2-Triphenylvinyl)benzaldehyde CAS No. 1289218-74-1

4-(1,2,2-Triphenylvinyl)benzaldehyde

Cat. No.: B2719658
CAS No.: 1289218-74-1
M. Wt: 360.456
InChI Key: NUUXDUCNYZQXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

It is known to be an aggregation-induced emission (aie)-active building block , which suggests that its targets could be related to light-emitting applications.

Mode of Action

4-(1,2,2-Triphenylvinyl)benzaldehyde exhibits its action through a phenomenon known as aggregation-induced emission (AIE) . This process involves the compound becoming luminescent when its molecules aggregate, which is contrary to the behavior of most luminescent compounds that typically quench upon aggregation.

Pharmacokinetics

Its solubility in organic solvents such as thf, dcm, dmf, and dmso suggests that it may have good bioavailability in environments where these solvents are present.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its light-emitting properties. It has been used to construct luminogenic materials and has shown efficient cell internalization behavior when used in luminescent polymeric nanoprobes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its AIE properties are typically observed when the compound is in an aggregated state, which can be influenced by the surrounding environment . Additionally, its solubility in various organic solvents suggests that the presence of these solvents in the environment could impact its action and bioavailability.

Preparation Methods

4-(1,2,2-Triphenylvinyl)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of bromotriphenylethylene with 4-formylphenylboronic acid . The reaction typically requires a palladium catalyst and is carried out under inert conditions to prevent oxidation. The product is then purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-(1,2,2-Triphenylvinyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

4-(1,2,2-Triphenylvinyl)benzaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its aldehyde functional group, which provides additional reactivity and versatility in synthetic applications.

Properties

IUPAC Name

4-(1,2,2-triphenylethenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O/c28-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUXDUCNYZQXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.